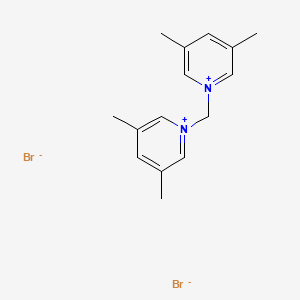

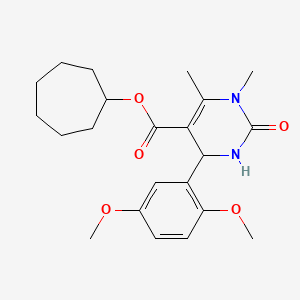

1,1'-methylenebis(3,5-dimethylpyridinium) dibromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1'-methylenebis(3,5-dimethylpyridinium) dibromide, commonly known as MDP, is a synthetic compound with antimicrobial properties. It belongs to the family of bispyridinium compounds and is structurally similar to the well-known antiseptic agent, chlorhexidine. MDP has been widely used in various fields, including medicine, dentistry, and veterinary medicine, due to its potent antimicrobial activity against a broad spectrum of microorganisms.

Mecanismo De Acción

MDP exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and causes leakage of intracellular components, leading to cell death. MDP has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause persistent infections.

Biochemical and Physiological Effects:

MDP has been shown to have low toxicity and is well-tolerated by mammalian cells. It does not cause significant cytotoxicity or genotoxicity and has been reported to have anti-inflammatory properties. MDP has also been shown to have a synergistic effect when used in combination with other antimicrobial agents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDP is a potent antimicrobial agent that can be used in a variety of laboratory experiments. It is effective against a broad spectrum of microorganisms and has low toxicity, making it a safe and reliable choice for researchers. However, MDP is a synthetic compound and may not accurately reflect the behavior of natural antimicrobial agents. Additionally, MDP may have limited activity against certain microorganisms, and its effectiveness may be influenced by factors such as pH and temperature.

Direcciones Futuras

There are several areas of research that could benefit from further investigation of MDP. One potential area is the development of new formulations of MDP that could enhance its effectiveness against specific microorganisms or in specific applications. Another area of research is the investigation of the mechanism of action of MDP, which could provide insight into the development of new antimicrobial agents. Additionally, the use of MDP in combination with other antimicrobial agents could be explored as a potential strategy for combating antibiotic-resistant infections.

Métodos De Síntesis

MDP can be synthesized by the reaction of 3,5-dimethylpyridine with paraformaldehyde and hydrobromic acid. The reaction results in the formation of the bispyridinium compound, which can be further purified by recrystallization.

Aplicaciones Científicas De Investigación

MDP has been extensively studied for its antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Propiedades

IUPAC Name |

1-[(3,5-dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.2BrH/c1-12-5-13(2)8-16(7-12)11-17-9-14(3)6-15(4)10-17;;/h5-10H,11H2,1-4H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKWZFBUUZITTH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[N+](=C1)C[N+]2=CC(=CC(=C2)C)C)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)

![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)

![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)

![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)

![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)

![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)

![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)

![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)